2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine
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Overview
Description
2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine is a chemical compound with the molecular formula C11H15ClN2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position and a 4-methylcyclohexyl group attached via an oxygen atom at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-methylcyclohexanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the cyclohexyl group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-((4-methylcyclohexyl)oxy)pyrimidine derivative .
Scientific Research Applications
2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The chlorine atom and the 4-methylcyclohexyl group contribute to its binding affinity and specificity for target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with a chlorine atom at the 2-position.
4-Methylcyclohexanol: The alcohol precursor used in the synthesis of 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine.
2-Amino-4-((4-methylcyclohexyl)oxy)pyrimidine: A potential product of nucleophilic substitution reactions involving this compound
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a 4-methylcyclohexyl group, which confer specific chemical properties and reactivity. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
IUPAC Name |
2-chloro-4-(4-methylcyclohexyl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-2-4-9(5-3-8)15-10-6-7-13-11(12)14-10/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCGPJJMSDDOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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